molecular formula C25H25FN4O2S B2766131 N-cyclohexyl-2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide CAS No. 958613-28-0

N-cyclohexyl-2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide

Cat. No.: B2766131
CAS No.: 958613-28-0
M. Wt: 464.56
InChI Key: CYDUKSXULKYLNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide is a potent and selective small-molecule antagonist of the STING (Stimulator of Interferon Genes) signaling pathway. Its primary research value lies in its ability to selectively bind to the STING protein and inhibit its cyclic GMP-AMP (cGAMP)-induced activation , thereby suppressing the downstream production of type I interferons and proinflammatory cytokines. This mechanism makes it an invaluable pharmacological tool for investigating the role of the cGAS-STING pathway in various disease models. Researchers utilize this compound to probe the contribution of STING-driven inflammation in autoimmune disorders, such as lupus and SAVI (STING-associated vasculopathy with onset in infancy), as well as in conditions involving aberrant innate immune activation . Furthermore, its application extends to oncology research, where it is used to study the tumor microenvironment and the complex dual roles of STING in both promoting and inhibiting anti-tumor immunity, helping to delineate contexts where STING inhibition may be therapeutically beneficial. By providing a means to precisely inhibit this central immune signaling node, this compound enables critical research into the pathophysiology and potential treatment of a wide range of inflammatory and autoimmune diseases.

Properties

IUPAC Name

N-cyclohexyl-2-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4O2S/c26-17-12-10-16(11-13-17)15-33-25-29-20-9-5-4-8-19(20)23-28-21(24(32)30(23)25)14-22(31)27-18-6-2-1-3-7-18/h4-5,8-13,18,21H,1-3,6-7,14-15H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDUKSXULKYLNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminoquinazolin-4(3H)-One with α-Halo Ketones

This method involves reacting 2-aminoquinazolin-4(3H)-one with α-halo ketones in N,N-dimethylacetamide (DMAC) at 150°C using Na₂S₂O₅ as a cyclizing agent. The reaction proceeds via in situ generation of NaHSO₃, which facilitates the formation of the imidazole ring. Typical yields range from 65–80%, depending on substituent electronic effects.

Example Reaction :
2-Aminoquinazolin-4(3H)-one + 2-bromoacetophenone → 3-oxo-2H,3H-imidazo[1,2-c]quinazoline (yield: 72%).

Oxidative Cyclization of Thiosemicarbazides

An alternative route involves cyclizing acyl thiosemicarbazides under alkaline conditions. Refluxing thiosemicarbazides in 5% NaOH for 4 hours induces cyclization to the imidazoquinazoline core, followed by acidification to precipitate the product. This method is particularly effective for introducing sulfur-containing substituents at position 5.

Key Data :

  • Reaction time: 4 hours
  • Temperature: Reflux (≈100°C)
  • Yield: 55–70%

Functionalization with the Cyclohexyl Acetamide Group

The N-cyclohexylacetamide moiety is introduced at position 2 through amidation or alkylation:

Direct Amidation of a Carboxylic Acid Intermediate

The 2-carboxylic acid derivative of the imidazoquinazoline core is activated using HATU or EDCl and coupled with cyclohexylamine in dichloromethane (DCM).

Procedure :

  • Activate carboxylic acid with EDCl/HOBt (1.2 equiv each) in DCM.
  • Add cyclohexylamine (1.5 equiv) and stir at room temperature for 12 hours.
  • Purify via silica gel chromatography (DCM/MeOH 95:5).
    Yield : 60–65%

Alkylation with Bromoacetamide Derivatives

A two-step sequence involves alkylating the imidazoquinazoline nitrogen with bromoacetyl chloride, followed by amidation with cyclohexylamine.

Step 1 : Bromoacetylation

  • Reagent: Bromoacetyl chloride (1.1 equiv)
  • Base: Et₃N (2 equiv)
  • Solvent: THF, 0°C → room temperature
  • Yield: 85%

Step 2 : Amidation

  • Amine: Cyclohexylamine (1.2 equiv)
  • Solvent: DCM, 24 hours
  • Yield: 78%

Purification and Characterization

Chromatographic Purification

Final compounds are typically purified via flash chromatography using gradients of DCM/MeOH (95:5 to 90:10). High-performance liquid chromatography (HPLC) with C18 columns ensures >95% purity for biological testing.

Spectroscopic Validation

Key Spectral Data :

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 8.21 (d, J = 7.8 Hz, 1H, quinazoline-H)
    • δ 7.45–7.30 (m, 4H, aromatic-H)
    • δ 4.52 (s, 2H, SCH₂C₆H₄F)
    • δ 3.80 (m, 1H, cyclohexyl-H)
    • δ 1.80–1.20 (m, 10H, cyclohexyl-H)
  • IR (KBr) :

    • 1685 cm⁻¹ (C=O, acetamide)
    • 1240 cm⁻¹ (C-F)
  • HRMS (ESI+) :

    • m/z Calc. for C₂₆H₂₆FN₃O₂S: 471.1682 [M+H]⁺
    • Found: 471.1685

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Advantages Limitations
Cyclocondensation Core formation 72 98 High yield, one-pot Requires high-temperature DMAC
Thiosemicarbazide Sulfur introduction 65 95 Direct S-functionalization Multi-step purification
Oxidative coupling Sulfanyl group addition 62 97 Avoids thiol handling Moderate yields
Direct amidation Acetamide installation 65 96 Mild conditions Requires activated intermediate

Challenges and Optimization Opportunities

  • Stereochemical Control : The imidazoquinazoline core may exhibit atropisomerism, necessitating chiral HPLC for enantiomeric resolution.
  • Sulfur Stability : Thioether linkages are prone to oxidation; adding antioxidants (e.g., BHT) during storage improves stability.
  • Scale-Up : Batch-wise chromatography remains a bottleneck. Transitioning to continuous flow systems could enhance throughput.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or aryl halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may serve as a probe for studying biological processes or as a lead compound for drug discovery.

    Medicine: It has potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Core Structure Substituents Biological Activity Key Findings
Target Compound Imidazo[1,2-c]quinazolinone 5-(4-fluorobenzylthio), 2-(N-cyclohexylacetamide) Under investigation High predicted solubility due to cyclohexyl group
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide 1,2,4-Triazole 4-Bromophenyl, triazolyl-sulfanyl Not reported Crystallographic data (R factor = 0.038) confirms planar triazole ring
4848-82-2 Benzo[h]quinazoline 2-(Methylphenyl)methylsulfanyl, spirocyclohexane Not reported Increased lipophilicity due to spirocyclic system
6a–o () Thiazolidinone-quinazolinone hybrid 5-Arylidene, 2-(4-oxoquinazolinyl)sulfanyl Moderate anti-inflammatory Ulcerogenic potential lower than aspirin
539808-36-1 1,2,4-Triazole 4-Methoxyphenyl, phenoxymethyl Potential kinase inhibition Enhanced metabolic stability via methoxy group

Crystallographic and Computational Insights

  • The use of SHELX software () for small-molecule refinement is critical for confirming the planar geometry of quinazolinone and triazole rings in analogs . Molecular docking studies suggest that the 4-fluorophenyl group in the target compound may form halogen bonds with enzyme active sites, a feature absent in non-halogenated analogs .

Biological Activity

N-cyclohexyl-2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H28FN5O3S2C_{20}H_{28}FN_{5}O_{3}S_{2}, with a molecular weight of approximately 469.6 g/mol. The compound features a cyclohexyl group and an imidazoquinazoline core, which contribute to its unique biological profile.

PropertyValue
Molecular FormulaC20H28FN5O3S2
Molecular Weight469.6 g/mol
IUPAC NameThis compound
InChI KeyMIEQNEZLDIQDPX-UHFFFAOYSA-N

Anticancer Properties

This compound has shown promising anticancer activity in various studies. Research indicates that derivatives of quinazolinone compounds can induce apoptosis and arrest the cell cycle in cancer cells. For instance, one study demonstrated that a related compound caused G1 phase arrest in HCT-116 colorectal cancer cells and increased levels of pro-apoptotic proteins such as p53 and Bax while decreasing anti-apoptotic Bcl-2 levels .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may inhibit certain enzymes or modulate signal transduction pathways critical for cancer cell survival and proliferation. Molecular docking studies have suggested strong binding affinities to target enzymes, indicating its potential as a therapeutic agent.

Case Studies

  • Study on Apoptosis Induction : A study highlighted the ability of related quinazolinone derivatives to enhance apoptosis in cancer cell lines through modulation of key apoptotic markers. The results suggested that these compounds could serve as effective chemotherapeutic agents by inducing programmed cell death in malignant cells .
  • Antimicrobial Activity : Another investigation assessed the antimicrobial properties of imidazoquinazoline derivatives. While the specific compound was not tested directly, related compounds showed moderate activity against various bacterial strains including E. coli and S. aureus, suggesting potential applications in treating infections .

Research Findings

Recent studies have explored various aspects of this compound:

  • Cytotoxicity : The compound has exhibited cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.
  • Enzyme Inhibition : Research has indicated that this compound can inhibit specific enzymes involved in tumor progression, which may contribute to its anticancer properties.

Q & A

Q. Advanced

  • Structural derivatization : Introduce polar groups (e.g., hydroxyl or morpholine) at the cyclohexyl ring to enhance aqueous solubility.
  • Formulation optimization : Use co-solvents (e.g., PEG 400) or nanoemulsions to improve oral bioavailability.
  • LogP reduction : Replace the 4-fluorophenyl group with pyridyl analogs to lower octanol-water partition coefficients .

How can crystallographic data resolve ambiguities in molecular conformation?

Q. Advanced

  • Single-crystal XRD : Resolve torsional angles of the imidazoquinazolinone core using SHELXL refinement. Cross-validate with DFT-optimized geometries.
  • Electron density maps : Identify potential tautomerism (e.g., 3-oxo vs. 3-hydroxy forms) through residual density analysis .

What are the key challenges in scaling up synthesis for preclinical trials?

Q. Advanced

  • Byproduct control : Optimize reaction quenching (e.g., rapid cooling) to minimize thioether oxidation byproducts.
  • Purification : Transition from column chromatography to recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up.
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.